molecular formula C17H19ClN4O2 B5464146 1-(4-aminopyrimidin-2-yl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid

1-(4-aminopyrimidin-2-yl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid

カタログ番号 B5464146
分子量: 346.8 g/mol
InChIキー: BINXBNFIEPNWBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-aminopyrimidin-2-yl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid is a compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as ACY-1215 or Rocilinostat and is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression and is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

作用機序

The mechanism of action of ACY-1215 involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins, including tubulin. HDAC6 inhibition has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In addition, HDAC6 inhibition has been shown to promote the degradation of misfolded proteins, which is important for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
ACY-1215 has been shown to exhibit potent anti-tumor activity in preclinical models of multiple myeloma, lymphoma, and leukemia. In addition, ACY-1215 has been shown to enhance the efficacy of other anti-cancer agents, such as bortezomib and lenalidomide. ACY-1215 has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

実験室実験の利点と制限

One of the advantages of using ACY-1215 in lab experiments is its specificity for HDAC6, which allows for the selective inhibition of this enzyme without affecting other HDACs. This specificity is important for minimizing off-target effects and improving the safety profile of the compound. However, one of the limitations of using ACY-1215 is its poor solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the research and development of ACY-1215. One direction is to explore its potential applications in other diseases, such as autoimmune disorders and viral infections. Another direction is to improve its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy in vivo. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of ACY-1215.

合成法

The synthesis of ACY-1215 involves the reaction of 2-chlorobenzylamine with 4-aminopyrimidine-2-carboxylic acid, followed by the coupling of the resulting intermediate with 4-piperidinecarboxylic acid. This reaction yields the final product, ACY-1215, which is a white crystalline powder.

科学的研究の応用

ACY-1215 has been extensively studied for its potential applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammatory disorders. HDAC6 inhibition has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. ACY-1215 has been shown to exhibit potent anti-tumor activity in preclinical models of multiple myeloma, lymphoma, and leukemia. In addition, ACY-1215 has been shown to enhance the efficacy of other anti-cancer agents, such as bortezomib and lenalidomide.

特性

IUPAC Name

1-(4-aminopyrimidin-2-yl)-4-[(2-chlorophenyl)methyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-13-4-2-1-3-12(13)11-17(15(23)24)6-9-22(10-7-17)16-20-8-5-14(19)21-16/h1-5,8H,6-7,9-11H2,(H,23,24)(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINXBNFIEPNWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2Cl)C(=O)O)C3=NC=CC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。